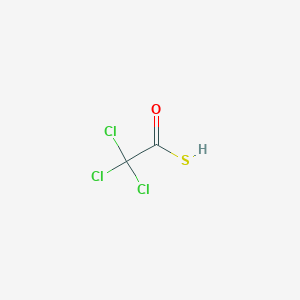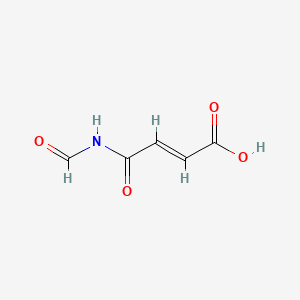
Fumaramic acid, N-formyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumaramic acid, N-formyl- is a derivative of fumaric acid, which is a naturally occurring organic acid found in various plants and fungi. Fumaric acid is an intermediate in the citric acid cycle and has numerous industrial applications, including the production of synthetic resins, biodegradable polymers, and food additives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Fumaramic acid, N-formyl- typically involves the N-formylation of primary amines. This can be achieved using various catalysts and reaction conditions. For example, a novel solid acid magnetic nanocatalyst has been used for the efficient N-formylation of primary aromatic amines under mild reaction conditions . Other methods include the use of formyl chloride generated in situ by the action of oxalyl chloride on formic acid .
Industrial Production Methods
Industrial production of Fumaramic acid, N-formyl- often involves the use of biotechnological processes. For instance, fumaric acid can be produced via fermentation using fungi of the Rhizopus genus . This biotechnological approach is considered more sustainable compared to traditional petrochemical routes.
Análisis De Reacciones Químicas
Types of Reactions
Fumaramic acid, N-formyl- undergoes various chemical reactions, including:
N-formylation: The primary reaction for its synthesis, involving the addition of a formyl group to an amine.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions involving Fumaramic acid, N-formyl- include formic acid, oxalyl chloride, and various catalysts such as metal/metal oxide-based catalysts . The conditions for these reactions are typically mild, making the processes efficient and environmentally friendly.
Major Products Formed
The major products formed from the reactions involving Fumaramic acid, N-formyl- include formyl amides, which are valuable intermediates in pharmacological syntheses and industrial organic chemistry .
Aplicaciones Científicas De Investigación
Fumaramic acid, N-formyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.
Mecanismo De Acción
The mechanism of action of Fumaramic acid, N-formyl- involves its interaction with various molecular targets and pathways. For example, fumaric acid esters, including Fumaramic acid, N-formyl-, are known to exert their effects through the modulation of the cellular redox system and activation of the Nrf2 pathway . This leads to anti-inflammatory and antioxidant effects, making it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Fumaramic acid, N-formyl- can be compared with other similar compounds such as:
Maleic acid: The cis-isomer of fumaric acid, used in similar industrial applications but with different chemical properties.
Succinic acid: Another dicarboxylic acid with applications in the production of biodegradable polymers and as a food additive.
Dimethyl fumarate: A derivative of fumaric acid used in the treatment of multiple sclerosis and psoriasis.
Propiedades
Número CAS |
6626-94-4 |
|---|---|
Fórmula molecular |
C5H5NO4 |
Peso molecular |
143.10 g/mol |
Nombre IUPAC |
(E)-4-formamido-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H5NO4/c7-3-6-4(8)1-2-5(9)10/h1-3H,(H,9,10)(H,6,7,8)/b2-1+ |
Clave InChI |
HSKSAKBZUITULZ-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/C(=O)O)\C(=O)NC=O |
SMILES canónico |
C(=CC(=O)O)C(=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


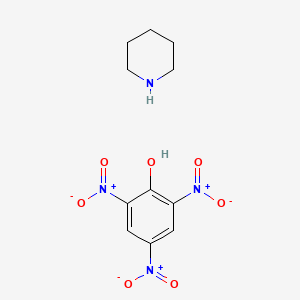
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
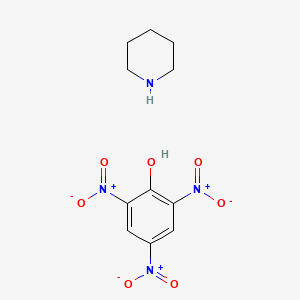
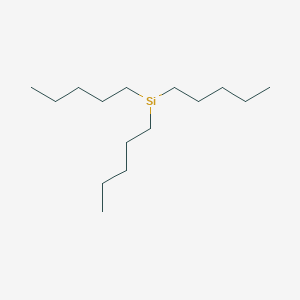
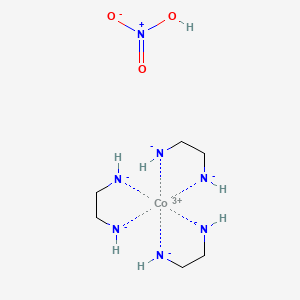
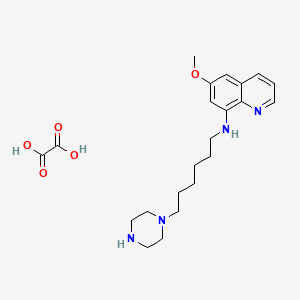
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
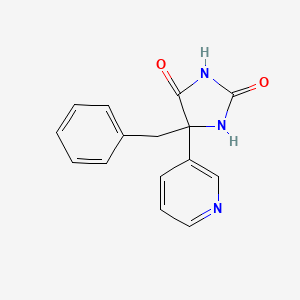

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
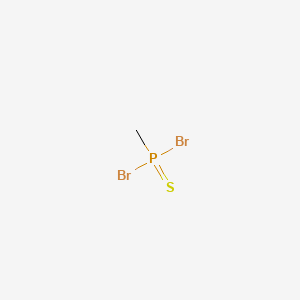
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)

